(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone
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Overview
Description
(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone is a member of naphthalenes.
Scientific Research Applications
Antimicrobial Activities
Several studies have explored the antimicrobial properties of compounds similar to (7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone. For instance, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole, including compounds with structural similarities, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Antiproliferative Activity
Research by Prasad et al. (2018) involved synthesizing and evaluating a compound structurally similar to the one for its antiproliferative activity. The study included structural characterization and analysis of intermolecular interactions (Prasad et al., 2018).
Antioxidant Activity
Li et al. (2011) isolated and identified bromophenols, structurally related compounds, from a marine red alga, which showed potent antioxidant activities comparable to positive controls like ascorbic acid (Li et al., 2011).
Imaging in Parkinson's Disease
Wang et al. (2017) synthesized a compound with structural resemblance for use as a PET imaging agent in Parkinson's disease research, highlighting its potential in neurological studies (Wang et al., 2017).
Antitumor Activity
Tang and Fu (2018) conducted a study involving the synthesis of a compound structurally similar to this compound, which showed distinct inhibition of the proliferation of various cancer cell lines (Tang & Fu, 2018).
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H18N2O4/c1-21-12-3-5-13-11(10-12)2-4-14-15(18-23-16(13)14)17(20)19-6-8-22-9-7-19/h3,5,10H,2,4,6-9H2,1H3 |
InChI Key |
XFEFQRWGQSMSCB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)N4CCOCC4 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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